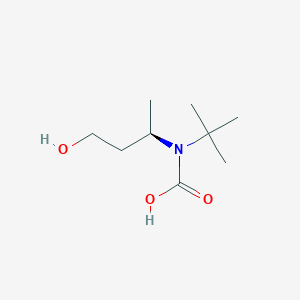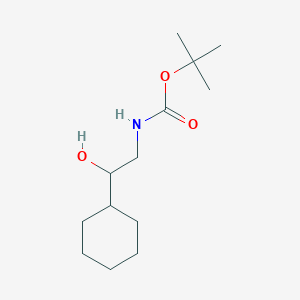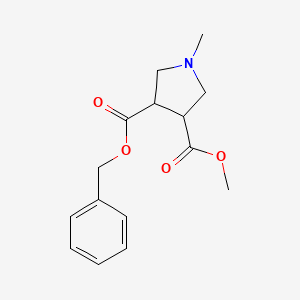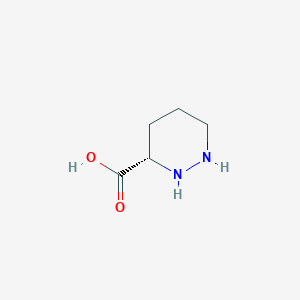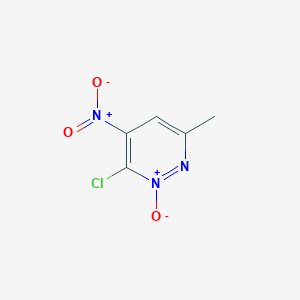![molecular formula C8H12ClN7O2 B8005880 N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride](/img/structure/B8005880.png)
N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride is a synthetic compound known for its significant antitumor activity. It belongs to the class of imidazotetrazine derivatives, which have been extensively studied for their potential in cancer treatment. This compound is structurally related to temozolomide, a well-known chemotherapeutic agent used in the treatment of glioblastoma and other malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride involves several steps. One efficient method includes the generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to produce the desired compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazotetrazine compounds .
Scientific Research Applications
N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound is studied for its interactions with cellular components and its effects on cell viability.
Medicine: Its primary application is in cancer research, where it is evaluated for its antitumor activity and potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride involves the methylation of DNA. The compound is converted into an active form that methylates the guanine bases in DNA, leading to DNA damage and subsequent cell death. This mechanism is similar to that of temozolomide, which also targets DNA and disrupts cellular replication .
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Dacarbazine: Another alkylating agent used in cancer treatment, which also methylates DNA but requires metabolic activation.
Uniqueness
N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride is unique due to its specific structural modifications, which may enhance its water solubility and antitumor activity compared to its analogs. These modifications can potentially overcome resistance mechanisms seen with other alkylating agents .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7O2.ClH/c1-14-8(17)15-4-11-5(6(15)12-13-14)7(16)10-3-2-9;/h4H,2-3,9H2,1H3,(H,10,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWTFRMNKGPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8005801.png)
![(3S,5S)-5-[(2S)-2-azido-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-5-methylhexan-2-yl]-3-propan-2-yloxolan-2-one](/img/structure/B8005812.png)


